molecular formula C25H27ClN6O3 B2697663 7-(3-chlorobenzyl)-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 868143-54-8

7-(3-chlorobenzyl)-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2697663
CAS No.: 868143-54-8
M. Wt: 494.98
InChI Key: LGQLYPINZZLGTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-chlorobenzyl)-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H27ClN6O3 and its molecular weight is 494.98. The purity is usually 95%.
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Scientific Research Applications

Cardiovascular Activity

One study focused on the synthesis and cardiovascular activity of new derivatives related to this compound. These derivatives were evaluated for their electrocardiographic, antiarrhythmic, and hypotensive activities, as well as their affinities for alpha-adrenoreceptors. Certain analogues displayed significant prophylactic antiarrhythmic activity and hypotensive effects, indicating their potential in treating cardiovascular disorders (Chłoń-Rzepa et al., 2004).

Antimicrobial and Anti-Inflammatory Agents

Another research direction involves the compound's role as a precursor in synthesizing novel heterocyclic compounds with demonstrated analgesic, anti-inflammatory, and antimicrobial activities. These studies underline the compound's utility in developing new therapeutic agents targeting inflammation and microbial infections (Abu‐Hashem et al., 2020).

Antimycobacterial Agents

Further investigations have explored the synthesis of novel purine linked piperazine derivatives, aiming to identify potent inhibitors of Mycobacterium tuberculosis. By disrupting the biosynthesis of peptidoglycan, these derivatives exert antiproliferative effects against the bacterium, offering a promising approach to tuberculosis treatment (Konduri et al., 2020).

Antihistaminic Activity

The compound's derivatives have also been evaluated for their antihistaminic activity, showcasing their ability to inhibit histamine-induced bronchospasm and passive cutaneous anaphylaxis. This suggests their potential application in developing new antihistamine drugs for treating allergies (Pascal et al., 1985).

Properties

IUPAC Name

7-[(3-chlorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN6O3/c1-29-23-22(24(33)28-25(29)34)32(15-17-4-3-5-18(26)14-17)21(27-23)16-30-10-12-31(13-11-30)19-6-8-20(35-2)9-7-19/h3-9,14H,10-13,15-16H2,1-2H3,(H,28,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQLYPINZZLGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)OC)CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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